molecular formula C15H22N4O B2448089 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide CAS No. 1797329-58-8

2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide

Cat. No.: B2448089
CAS No.: 1797329-58-8
M. Wt: 274.368
InChI Key: WGLBTSFIPVPILC-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is a complex organic compound that features both a cyclohexyl group and a pyrazolo[1,5-a]imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide typically involves the following steps:

    Formation of the pyrazolo[1,5-a]imidazole core: This can be achieved through the cyclization of appropriate precursors, such as pyrazole and imidazole derivatives, under specific conditions.

    Attachment of the cyclohexyl group:

    Formation of the acetamide linkage: The final step involves the formation of the acetamide linkage, typically through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazolo[1,5-a]imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as pyrazolopyrimidines, share some structural similarities.

    Imidazole Derivatives: Compounds with the imidazole ring, such as benzimidazoles, also exhibit similar chemical properties.

Uniqueness

2-cyclohexyl-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)acetamide is unique due to the combination of the cyclohexyl group and the pyrazolo[1,5-a]imidazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-cyclohexyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c20-14(12-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h6-7,10-11,13H,1-5,8-9,12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLBTSFIPVPILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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